2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol
Description
Properties
IUPAC Name |
2-[[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-3-4-12(7-11(10)2)13-8-21-16-14(13)15(17-5-6-20)18-9-19-16/h3-4,7-9,20H,5-6H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBNNOWRIVGRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)NCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki–Miyaura Coupling
A brominated thieno[2,3-d]pyrimidine intermediate (1.0 mmol) is coupled with 3,4-dimethylphenylboronic acid (1.2 mmol) using palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) in a mixture of 1,4-dioxane and aqueous sodium carbonate (2 M) at 90°C for 12 hours. The product is isolated in 65–70% yield.
Direct Incorporation via Cyclization
Ethyl 2-amino-5-(3,4-dimethylphenyl)thiophene-3-carboxylate is synthesized by reacting 3,4-dimethylbenzaldehyde with ethyl cyanoacetate in the presence of sulfur and morpholine (Gewald reaction). This precursor is directly cyclized to form the thieno[2,3-d]pyrimidine core.
Optimization and Challenges
Solvent and Catalyst Selection
Protecting Group Strategies
The primary amine in 2-aminoethanol is occasionally protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions. Deprotection is achieved using trifluoroacetic acid in dichloromethane.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Core synthesis | 75–80 | ≥95 |
| Chlorination | 85–90 | ≥97 |
| Aminoethanol coupling | 70–75 | ≥98 |
Comparative Analysis of Synthetic Routes
One-Pot vs. Stepwise Synthesis
Cost and Scalability
POCl₃ and palladium catalysts contribute significantly to costs. Gram-scale syntheses report 60–70% overall yields, making the process viable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thieno[2,3-d]pyrimidine core or the aminoethanol moiety.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives
Structural and Physicochemical Comparisons
Key structural differences among thieno[2,3-d]pyrimidine derivatives lie in their substituents, which influence molecular weight, polarity, and biological activity.
Table 1: Structural and Physicochemical Properties
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Unresolved Questions : The target compound’s exact anticancer or antimicrobial potency, metabolic stability, and toxicity profile require further experimental validation.
Biological Activity
The compound 2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol , often referred to as a thieno[2,3-d]pyrimidine derivative, has garnered attention in recent years due to its potential biological activities, particularly in the field of oncology. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions. The compound can be synthesized through methods that include the Gewald reaction, which utilizes malonitrile and sulfur compounds under basic conditions. Following initial synthesis, further modifications can be made to enhance biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[2,3-d]pyrimidine derivatives. For instance, a series of compounds were evaluated against the NCI 60 cancer cell line panel. The results indicated that certain derivatives exhibited significant growth inhibition compared to standard chemotherapeutics like 5-fluorouracil (5-FU). Specifically:
| Compound | TGI (μM) | GI50 (μM) | LC50 (μM) |
|---|---|---|---|
| Compound 20 | 16.2 | 3.3 | 50.1 |
| Compound 23 | 67.7 | 6.6 | 100 |
These compounds demonstrated superior activity compared to established treatments, suggesting a promising avenue for cancer therapy development .
Thieno[2,3-d]pyrimidines act primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. The binding mode of these compounds mimics that of folic acid and methotrexate, allowing for selective targeting of tumor cells over normal cells due to the higher expression of folate receptors in cancerous tissues .
Case Studies
- Study on Triple-Negative Breast Cancer : A specific derivative was tested for its efficacy against triple-negative breast cancer cell lines (MDA-MB-231). The results indicated significant cytotoxicity and suggested that these compounds could be developed as targeted therapies against aggressive cancer types .
- Comparative Analysis with Other Anticancer Agents : In comparative studies with other known DHFR inhibitors such as methotrexate, certain thieno[2,3-d]pyrimidine derivatives showed enhanced selectivity and potency. This selectivity is attributed to structural features that allow for better interaction with the DHFR active site .
Pharmacological Properties
Thieno[2,3-d]pyrimidine derivatives also exhibit potential beyond anticancer activity. They have been investigated for their roles in:
- Antidiabetic Activity : Some derivatives have shown promise in modulating glucose metabolism.
- Antimicrobial Effects : Certain compounds within this class have demonstrated activity against various bacterial strains.
- Anti-inflammatory Properties : Research indicates potential pathways through which these compounds may reduce inflammation .
Q & A
Q. What are the optimal synthetic routes for 2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves cyclization of substituted thiophene precursors. For example, refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid for 16–18 hours yields a thienopyrimidinone core (85% yield) . To introduce the aminoethanol moiety, nucleophilic substitution or coupling reactions under inert conditions (e.g., nitrogen atmosphere) with 2-aminoethanol could be employed. Solvent choice (e.g., ethanol or DMF) and temperature control (80–100°C) are critical for minimizing side reactions. Recrystallization from DMF–EtOH (1:1) improves purity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer :
- 1H NMR : Confirm substituent integration and coupling patterns (e.g., aromatic protons at δ 7.2–8.57 ppm for thienopyrimidine derivatives) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 361.0 for a related compound) and assess purity .
- Elemental Analysis : Validate empirical formula accuracy (±0.3% tolerance).
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for purity assessment .
Q. What are the recommended protocols for assessing the solubility and stability of this compound under various experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (for stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media. Use UV-Vis spectroscopy to quantify solubility limits .
- Stability : Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks. Monitor decomposition via HPLC and adjust storage conditions (e.g., −20°C under argon) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this thienopyrimidine derivative?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 3,4-dimethylphenyl with fluorophenyl or methoxyphenyl) to probe electronic effects .
- In Vitro Assays : Test kinase inhibition (e.g., EGFR or VEGFR2) using fluorescence polarization assays. Include positive controls (e.g., gefitinib) and analyze IC50 values via nonlinear regression .
- Data Correlation : Use QSAR models to link substituent properties (e.g., logP, polar surface area) with activity trends .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo data for this compound's pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid degradation pathways. Compare with in vivo plasma half-life data .
- Solubility-Limited Absorption : Use surfactants (e.g., Tween 80) or lipid-based formulations to enhance bioavailability in animal models .
- Tissue Distribution : Conduct radiolabeled studies (e.g., 14C-tracing) to quantify organ-specific accumulation discrepancies .
Q. How can computational chemistry tools be integrated into the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., EGFR). Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Met793) .
- MD Simulations : Run 100-ns trajectories to assess binding stability and identify residues critical for selectivity over off-target kinases .
- Free Energy Calculations : Apply MM-PBSA to rank derivatives by binding affinity, correlating with experimental IC50 values .
Data Contradiction Analysis
Q. How should researchers address variability in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), passage numbers, and serum concentrations. Validate using reference compounds .
- Purity Verification : Re-test compounds with conflicting results using HPLC and NMR. Impurities >2% can skew activity .
- Meta-Analysis : Pool data from multiple studies (≥5) and apply random-effects models to quantify heterogeneity .
Methodological Tables
Q. Table 1. Comparative Synthesis Conditions for Thienopyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
